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molecular formula C24H19BrN2O4 B8712757 4-bromo-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)benzamide CAS No. 651054-46-5

4-bromo-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)benzamide

Cat. No. B8712757
M. Wt: 479.3 g/mol
InChI Key: ICEPGWLMHTWKRA-UHFFFAOYSA-N
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Patent
US06143764

Procedure details

6,7-Dimethoxy-4-(4-aminophenoxy)quinoline (52 mg) and commercially available 4-bromobenzoic acid (78 mg) were dissolved in N,N-dimethylformamide (2 ml), 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (102 mg) was added, and the admixture was stirred at room temperature for 17 hours. The reaction mixture was then purified in the same manner as described in Example 51 to obtain 43 mg of the title compound (yield: 52%).
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[CH:18][CH:17]=1.[Br:23][C:24]1[CH:32]=[CH:31][C:27]([C:28](O)=[O:29])=[CH:26][CH:25]=1.Cl.C(N=C=NCCCN(C)C)C>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:16]1[CH:17]=[CH:18][C:19]([NH:22][C:28]([C:27]2[CH:31]=[CH:32][C:24]([Br:23])=[CH:25][CH:26]=2)=[O:29])=[CH:20][CH:21]=1 |f:2.3|

Inputs

Step One
Name
Quantity
52 mg
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)N
Name
Quantity
78 mg
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
102 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the admixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then purified in the same manner

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)NC(=O)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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